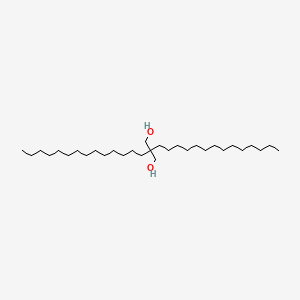

1,3-Propanediol, 2,2-ditetradecyl-

Description

1,3-Propanediol, 2,2-diethyl- (CAS 115-76-4), also known as DEP or Prenderol, is a branched diol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol . Its structure features two ethyl groups (-CH₂CH₃) attached to the central carbon of the 1,3-propanediol backbone. Key properties include:

Properties

IUPAC Name |

2,2-di(tetradecyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-32,30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBDKLTWMBXICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622612 | |

| Record name | 2,2-Ditetradecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170025-79-3 | |

| Record name | 2,2-Ditetradecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-ditetradecyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with tetradecyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 1,3-Propanediol, 2,2-ditetradecyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:

Preparation of 1,3-Propanediol: This can be achieved through the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation.

Alkylation: The 1,3-propanediol is then reacted with tetradecyl halides under controlled conditions to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-ditetradecyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it back to simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces simpler alcohols.

Substitution: Produces alkyl halides or other substituted derivatives.

Scientific Research Applications

Polymer Production

1,3-Propanediol, 2,2-ditetradecyl- serves as a crucial building block in the synthesis of various polymers:

- Polyesters : It is used in the production of aliphatic polyesters and copolyesters. These materials are known for their biodegradability and are utilized in packaging and textile applications.

- Polyurethanes : The compound's high reactivity allows it to function as a primary diol in polyurethane formulations. This is particularly valuable in producing flexible foams, elastomers, and coatings.

Coatings and Adhesives

The unique structure of 1,3-propanediol, 2,2-ditetradecyl- enhances the performance of coatings and adhesives:

- Durability : The long alkyl chains improve the hydrophobicity and chemical resistance of coatings.

- Adhesive Formulations : It can be incorporated into adhesive systems to enhance adhesion properties while maintaining flexibility.

Surfactants and Emulsifiers

The compound's amphiphilic nature makes it suitable for use as a surfactant:

- Emulsification : It can stabilize emulsions in cosmetic formulations and personal care products, enhancing product stability and performance.

Lubricants

Due to its viscosity characteristics, 1,3-propanediol, 2,2-ditetradecyl- is also explored as a lubricant additive:

- Friction Reduction : It can reduce friction in mechanical applications while providing thermal stability.

Case Study 1: Biodegradable Polyesters

A study conducted by researchers at DuPont demonstrated the effectiveness of using bio-based 1,3-propanediol derivatives in creating biodegradable polyesters. The research highlighted how the incorporation of long-chain diols like 1,3-propanediol, 2,2-ditetradecyl-, improved the mechanical properties of the resulting polymers while maintaining biodegradability .

Case Study 2: Enhanced Coating Formulations

In an investigation into advanced coating technologies, scientists found that integrating 1,3-propanediol, 2,2-ditetradecyl- into polymeric coatings significantly enhanced their water resistance and durability. This study emphasized its potential in outdoor applications where environmental exposure is a concern .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-ditetradecyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The tetradecyl groups enhance its hydrophobic interactions, making it effective in disrupting lipid membranes and altering cell signaling pathways.

Comparison with Similar Compounds

Functional Group Reactivity

- 2,2-Diethyl-1,3-propanediol : Hydroxyl groups facilitate esterification (e.g., diacetate formation ) or participation in polycondensation reactions.

- Bis(azidomethyl) derivative : Azide groups enable click chemistry (e.g., Huisgen cycloaddition) for polymer networks or bioconjugation .

- Diacetate derivative : Ester groups enhance hydrophobicity, making it suitable for slow-release formulations or plasticizers .

Biological Activity

1,3-Propanediol, 2,2-ditetradecyl- (CAS No. 170025-79-3) is an organic compound that has garnered attention for its potential biological applications. This compound is a derivative of propanediol, characterized by the presence of two tetradecyl chains, which enhances its hydrophobic properties and may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

1,3-Propanediol, 2,2-ditetradecyl- is a viscous liquid with a high molecular weight due to its long alkyl chains. Its structure can be represented as follows:

This structure contributes to its unique properties, making it suitable for various applications in the pharmaceutical and cosmetic industries.

The biological activity of 1,3-Propanediol, 2,2-ditetradecyl- is primarily attributed to its ability to interact with cellular membranes and biological macromolecules. The long hydrophobic chains can facilitate membrane penetration and influence membrane fluidity. This property may lead to several biological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

- Biocompatibility : Its compatibility with biological tissues makes it a candidate for use in drug delivery systems.

Research Findings

Recent studies have explored the biological activity of 1,3-Propanediol derivatives. Notable findings include:

- Microbial Production : Research indicates that 1,3-propanediol can be produced via microbial fermentation processes using renewable resources. This approach not only enhances sustainability but also provides a pathway for producing biocompatible materials .

- Polymer Applications : The compound has been studied for its potential in creating biodegradable polymers. Poly(1,3-propanediol) has shown promise in soft tissue engineering due to its mechanical strength and biocompatibility .

- Toxicological Studies : Toxicological assessments have indicated low toxicity levels in animal models. For instance, studies report an oral median lethal dose (LD50) greater than 14 g/kg in rats, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1,3-propanediol derivatives against various pathogens. Results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating potential use as a preservative or antimicrobial agent in personal care products.

Case Study 2: Biodegradable Polymers

In another study focusing on biodegradable materials for medical applications, poly(1,3-propanediol citrate) was synthesized and characterized. The material exhibited excellent mechanical properties and biocompatibility in vitro, supporting its use in drug delivery systems and tissue engineering applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.